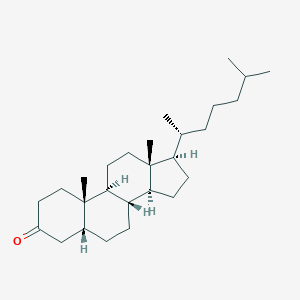

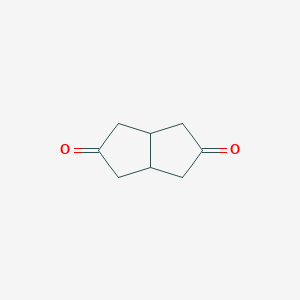

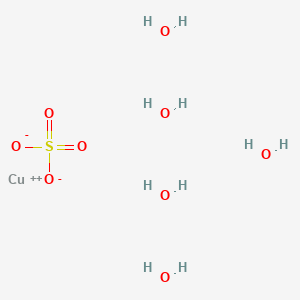

![molecular formula C14H9N3O2 B052514 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-77-9](/img/structure/B52514.png)

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Description

Synthesis Analysis

The synthesis of derivatives of 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, including the 2-formyl derivative, involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. Vilsmeier-Haack formylation provides the 2-formyl derivative, showcasing a method for functionalizing the pyrido[1,2-a]benzimidazole skeleton (Rida et al., 1988).

Molecular Structure Analysis

The structural intricacies of pyrido[1,2-a]benzimidazole derivatives are determined through techniques like NMR, IR spectroscopy, and X-ray diffraction. These methods elucidate the heterocyclic arrangement and substituent effects on the core structure, providing insights into the electronic and spatial configuration essential for their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, including chlorination, formylation, and reactions with phosphorus oxychloride to yield chloro derivatives. These reactions extend the chemical versatility of the core structure, enabling the synthesis of compounds with anticipated antimicrobial activity and the exploration of structure-activity relationships (Badawey & Gohar, 1992).

Scientific Research Applications

Synthetic Utilities and Biological Activities

The chemical compound 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is part of a broader class of benzimidazole derivatives, which are known for their diverse applications in scientific research, particularly in the fields of synthetic chemistry and medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, making them valuable for drug discovery and development.

Synthesis and Chemical Properties : Benzimidazole derivatives, including compounds like 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. These synthetic approaches facilitate the exploration of their chemical properties and potential applications in developing new pharmacological agents (M. Ibrahim, 2011).

Biological Activities and Applications : Benzimidazole derivatives are known for their broad spectrum of biological activities. They have been explored for their potential as antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitors. This wide range of pharmacological functions makes them crucial in the medical sector, particularly in the search for new therapeutic agents (B Vasuki et al., 2021).

Mechanism of Action in Disease Treatment : The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules, affecting various cellular processes. For example, some derivatives have been studied for their ability to bind to DNA, influencing gene expression, or as enzyme inhibitors, affecting metabolic pathways critical in disease progression. These interactions underline their potential in designing drugs for diseases with complex etiologies, such as cancer (S. Saganuwan, 2020).

properties

IUPAC Name |

(2E)-2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYMECBLKMZFD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345776, DTXSID101159687 | |

| Record name | 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

121105-77-9, 34940-36-8 | |

| Record name | 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

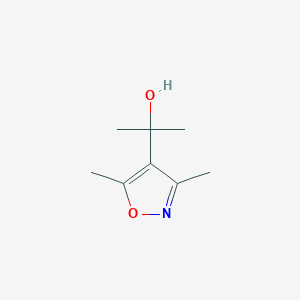

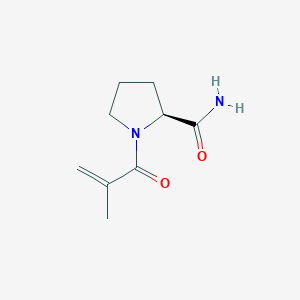

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

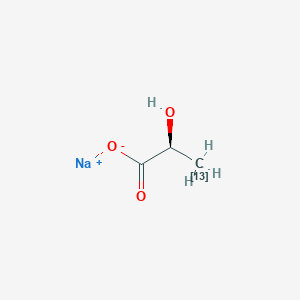

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

methanone](/img/structure/B52461.png)